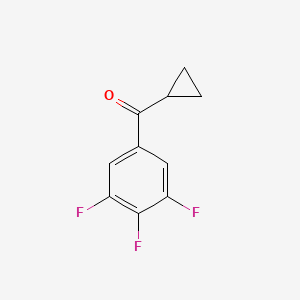

Cyclopropyl 3,4,5-trifluorophenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

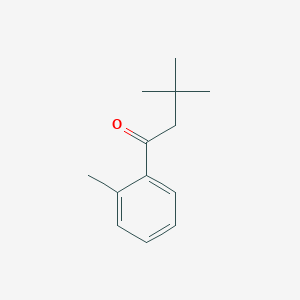

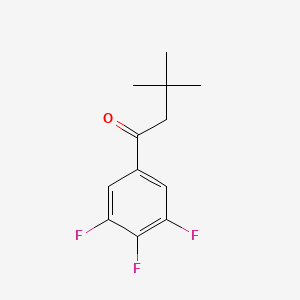

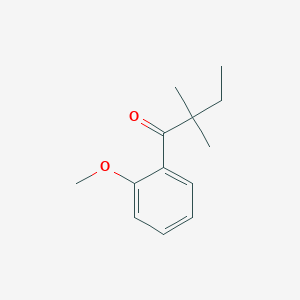

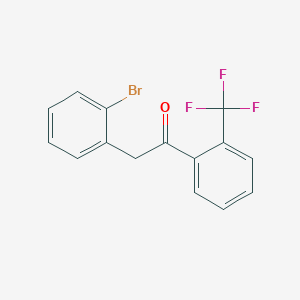

Cyclopropyl 3,4,5-trifluorophenyl ketone, also known as CTFC, is an important chemical compound in the field of organic chemistry . It has a molecular formula of C10H7F3O and a molecular weight of 200.16 .

Molecular Structure Analysis

The molecular structure of Cyclopropyl 3,4,5-trifluorophenyl ketone consists of a cyclopropyl group attached to a ketone functional group, which is further connected to a phenyl ring substituted with three fluorine atoms at the 3, 4, and 5 positions .Physical And Chemical Properties Analysis

Cyclopropyl 3,4,5-trifluorophenyl ketone is a light yellow oil . It has a molecular weight of 200.16 .Wissenschaftliche Forschungsanwendungen

Photochemical Synthesis of Highly Functionalized Cyclopropyl Ketones

Cyclopropyl ketones, including those substituted with trifluorophenyl groups, are prepared via photochemical irradiation, demonstrating their utility in synthesizing highly strained structures. The method's efficiency is shown in the preparation of bicyclo[2.1.0]pentanes, highlighting the significance of leaving groups in the photochemical reaction cascade. This research underlines the compound's role in accessing novel cyclopropane-containing architectures with potential in material science and pharmaceuticals (Wessig & Mühling, 2003).

Acid-catalyzed Ring-enlargement of Cyclopropyl Silyl Ketones

Investigations into the transformation of cyclopropyl silyl ketones under acid catalysis to produce 5-silyl-2,3-dihydrofuran derivatives reveal a strategy for functionalizing cyclopropane rings. This study showcases the utility of cyclopropyl ketones in generating silyl-substituted furans, which are versatile intermediates for further chemical transformations (Honda et al., 2005).

Synthetic Precursors for Dihydropyrroles and Pyrroles

Doubly activated cyclopropanes derived from cyclopropyl ketones serve as precursors for the synthesis of nitro- and cyano-substituted dihydropyrroles and pyrroles. This demonstrates the compound's application in constructing densely functionalized pyrroles, crucial in developing pharmaceuticals and agrochemicals (Wurz & Charette, 2005).

Ring Cleavage of Cyclopropanol Intermediates

The use of tertiary cyclopropanols, derived from cyclopropyl ketones, in synthesizing distally fluorinated ketones through cyclopropane ring cleavage reactions highlights a novel approach in fluorochemistry. This study shows the compound's utility in accessing fluorinated ketones, important in drug design and development due to their pharmacokinetic properties (Konik et al., 2017).

[3+2] Cycloadditions by Visible Light Photocatalysis

Aryl cyclopropyl ketones, including those with trifluorophenyl groups, undergo formal [3+2] reactions with olefins under visible light photocatalysis. This method enables the construction of substituted cyclopentane ring systems, illustrating the compound's applicability in developing photocatalytic processes for complex molecular scaffolding (Lu, Shen, & Yoon, 2011).

Eigenschaften

IUPAC Name |

cyclopropyl-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-7-3-6(4-8(12)9(7)13)10(14)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZGKNDQZVPBAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642511 |

Source

|

| Record name | Cyclopropyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 3,4,5-trifluorophenyl ketone | |

CAS RN |

898790-36-8 |

Source

|

| Record name | Cyclopropyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)